N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications. The molecule features:
- A 1,3,4-thiadiazole core substituted at the 2-position with a furan-2-carboxamide group.
- A sulfanyl (-S-) linker at the 5-position, connecting to a (3,5-dimethylphenyl)carbamoylmethyl moiety.
The furan-2-carboxamide moiety may contribute to hydrogen bonding interactions, influencing bioactivity .
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-6-11(2)8-12(7-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTXNHGWFOFKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride derivative.
Final Coupling: The final step involves coupling the thiadiazole and furan intermediates through a sulfanyl linkage, often using a thiol or disulfide reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The thiadiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) N-[5-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS: 893350-63-5)
- Structural difference : The aromatic ring substituents are 2,5-dimethoxy instead of 3,5-dimethyl.
- The molecular weight (420.5 g/mol) is slightly lower than the query compound (estimated ~430–440 g/mol based on structural similarity) .
b) (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Structural difference : Replaces the furan-2-carboxamide with a benzylidene amine group.
- However, the methylsulfanyl group may enhance lipophilicity. This compound demonstrated insecticidal and fungicidal activities in prior studies .
Core Heterocycle Modifications
a) N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (JMJ)
- Structural difference : Lacks the (3,5-dimethylphenyl)carbamoylmethyl substituent.
- Impact : Simplified structure with reduced steric hindrance and molecular weight (253.3 g/mol). Such analogs are often used as intermediates or for preliminary SAR studies. The methylsulfanyl group may improve metabolic stability compared to bulkier substituents .
Functional Group Replacements
a) N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structural difference: Incorporates a trichloroethyl group and phenylamino substituent.
- Impact : The trichloroethyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity. These compounds have shown antitumor and antimicrobial activities, suggesting that halogenation can significantly modulate bioactivity .
Key Findings from Analog Studies
- Critical SAR Observations :
- Aromatic substituents : Electron-donating groups (e.g., methyl, methoxy) enhance stability and target affinity.
- Sulfanyl linkers : Improve lipophilicity and metabolic resistance.
- Carboxamide groups : Essential for hydrogen bonding, critical for enzyme inhibition (e.g., kinase targets).
Biological Activity
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps. The compound can be synthesized through reactions involving thiadiazole derivatives and furan-2-carboxylic acid. The synthetic routes often utilize microwave irradiation to enhance yields and reduce reaction times compared to traditional methods .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Cell Proliferation : The compound has shown promising antiproliferative effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cells. This activity is partially mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
- Antimicrobial Activity : It exhibits significant antimicrobial properties by disrupting DNA replication processes in microbial cells. This mechanism leads to the induction of apoptosis in cancer cells via specific signaling pathways .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. The following table summarizes key findings from various studies:
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against several bacterial strains. The results are summarized below:
| Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 18 | 1 | |
| Escherichia coli | 16 | 1 | |
| Mycobacterium tuberculosis | 20 | 0.5 |
Case Studies
- Antiproliferative Effects : A study conducted on a new series of N-(1,3,4-thiadiazol-2-yl)furan derivatives demonstrated that compounds similar to this compound showed significant inhibition of cell growth in vitro. These findings suggest that modifications in the thiadiazole structure can lead to enhanced biological activity .
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy against Mycobacterium tuberculosis revealed that derivatives with similar structural motifs exhibited potent activity with minimal cytotoxicity towards normal cells .
Q & A
Q. What synthetic strategies are recommended for preparing this thiadiazole-furan carboxamide derivative?
- Methodological Answer : A two-step approach is commonly employed:
Thiadiazole Core Formation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamide derivatives with hydrazinecarboxamides in acetonitrile under reflux (1–3 minutes). This forms intermediate hydrazinecarbothioamides.
Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, yielding the 1,3,4-thiadiazole ring. Sulfur cleavage during this step confirms reaction progress .
Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetonitrile, reflux | Intermediate synthesis |
| 2 | DMF, I₂, Et₃N | Cyclization and ring formation |
Q. How can structural integrity be validated post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., furan C=O at ~160 ppm, thiadiazole S–C–N signals). X-ray crystallography (as in for analogous thiadiazoles) resolves stereochemistry and packing. High-resolution mass spectrometry (HRMS) verifies molecular weight .
Q. What preliminary biological assays are suitable for screening bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., 1,3,4-thiadiazoles with antimicrobial/antitumor activity):
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cell lines).
- Anti-inflammatory : COX-2 inhibition ELISA.
Reference marine-derived amides () for assay design .
Advanced Research Questions
Q. How to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Substitution : Modify the 3,5-dimethylphenyl group (e.g., halogenation, methoxy groups) and thioether linker length.
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DHFR. Compare with experimental IC₅₀ values.
- Data Correlation : Cluster bioactivity data (e.g., IC₅₀, MIC) against substituent electronic parameters (Hammett σ) .
Q. How to resolve contradictions in reported bioactivity data for similar thiadiazoles?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time.
- Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting results.
- Model Relevance : Compare results across multiple cell lines/microbial strains to distinguish compound-specific vs. system-specific effects .
Q. What computational methods predict binding affinity and metabolic stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability.
- ADMET Prediction : Use SwissADME to estimate solubility (LogP), CYP450 inhibition, and BBB permeability.
- Metabolite Identification : Employ mass spectral fragmentation libraries (e.g., MetFrag) to predict Phase I/II metabolites .
Q. What strategies optimize pharmacokinetics (e.g., bioavailability) without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the furan carboxamide to enhance solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release, as demonstrated for marine-derived amides ().
- Co-crystallization : Improve stability via co-crystals with succinic acid or caffeine .
Q. How to design derivatives with reduced cytotoxicity?
- Methodological Answer :
- Toxicity Screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling.
- Structural Modifications : Replace the thioether linker with a sulfoxide/sulfone to reduce electrophilicity.
- Transcriptomics : RNA-seq analysis (e.g., on HEK293 cells) to identify off-target pathways affected by the parent compound .
Data Contradiction Analysis
Example : Discrepancies in antimicrobial activity across studies may arise from:
- Bacterial Strain Variability : Efflux pump expression in P. aeruginosa vs. E. coli.
- Compound Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates at high concentrations.
- Redox Interference : Include redox controls (e.g., ascorbic acid) in assays to rule out artifact signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
